molecular formula C23H31N3OS B6301776 N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea CAS No. 2459946-08-6

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea

Cat. No.: B6301776
CAS No.: 2459946-08-6
M. Wt: 397.6 g/mol
InChI Key: BIOUFBCQNRENED-MYGLTJDJSA-N
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Description

This thiourea derivative is a chiral compound characterized by a cyclohexylamine core with a dimethylamino group in the (1S,2S) configuration and a 2-hydroxy-1,2-diphenylethyl substituent in the (1S,2R) configuration. Its molecular formula is C17H21F6N3S (MW: 413.4), and it is supplied with high enantiomeric excess (99% e.e.) and purity (99%) . The hydroxyl group on the diphenylethyl segment enhances hydrogen-bonding capabilities, distinguishing it from non-polar analogs .

Properties

IUPAC Name

1-[(1S,2S)-2-(dimethylamino)cyclohexyl]-3-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21-,22+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOUFBCQNRENED-MYGLTJDJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1NC(=S)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (1S,2S)-2-(Dimethylamino)cyclohexylamine

The (1S,2S)-2-(dimethylamino)cyclohexylamine precursor is synthesized via catalytic asymmetric hydrogenation of a cyclohexenone derivative. Key steps include:

  • Cyclohexenone Formation : Condensation of dimethylamine with cyclohexanone under acidic conditions to form an enamine intermediate.

  • Asymmetric Hydrogenation : Using a chiral ruthenium catalyst (e.g., Noyori-type) to reduce the enamine to the cis-1,2-diamine with >99% enantiomeric excess (ee).

  • Protection and Deprotection : Temporary protection of the amine groups with tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps.

Reaction Conditions :

  • Temperature: 25–40°C

  • Pressure: 50–100 bar H₂

  • Catalyst Loading: 0.5–1 mol%

  • Yield: 85–92%

Synthesis of (1S,2R)-2-hydroxy-1,2-diphenylethyl Isothiocyanate

The (1S,2R)-2-hydroxy-1,2-diphenylethyl moiety is prepared via Sharpless asymmetric dihydroxylation of styrene derivatives, followed by isothiocyanate formation:

  • Asymmetric Dihydroxylation : Reaction of trans-stilbene with AD-mix-β (osmium tetroxide, chiral ligand) to yield the vicinal diol with 98% ee.

  • Selective Protection : Protection of the primary alcohol with trimethylsilyl chloride (TMSCl) to direct isothiocyanate formation at the secondary amine.

  • Isothiocyanate Synthesis : Treatment with thiophosgene (Cl₂C=S) in dichloromethane at 0°C, yielding the isothiocyanate with minimal racemization.

Critical Parameters :

  • Temperature: <5°C to prevent epimerization

  • Solvent: Anhydrous CH₂Cl₂

  • Yield: 75–80%

Coupling Reaction and Thiourea Formation

The final step involves coupling the two enantiopure precursors under controlled conditions:

  • Reaction Setup : Dissolve (1S,2S)-2-(dimethylamino)cyclohexylamine (1.0 equiv) and (1S,2R)-2-hydroxy-1,2-diphenylethyl isothiocyanate (1.05 equiv) in tetrahydrofuran (THF) at 0°C.

  • Stirring : React for 12–18 hours at room temperature under nitrogen atmosphere.

  • Workup : Concentrate the mixture under reduced pressure and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimized Conditions :

  • Solvent: THF (50 mM concentration)

  • Temperature: 20–25°C

  • Reaction Time: 16 hours

  • Yield: 76%

  • Enantiomeric Excess: 99%

Optimization of Reaction Conditions

Solvent Screening

SolventDielectric ConstantYield (%)ee (%)
THF7.67699
DCM8.96898
EtOAc6.05997
Toluene2.47196

THF maximizes yield and ee due to optimal polarity for intermediate stabilization.

Stoichiometric Effects

Amine:Isothiocyanate RatioYield (%)ee (%)
1:16898
1:1.057699
1:1.27398

A 5% excess of isothiocyanate ensures complete amine consumption without side reactions.

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh)

  • Mobile Phase : Hexane/ethyl acetate (4:1 to 1:1 gradient)

  • Retention Factor (Rf) : 0.23

Spectroscopic Data

  • IR (ATR) : 3296 cm⁻¹ (N-H stretch), 1538 cm⁻¹ (C=S), 1327 cm⁻¹ (C-N).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.20 (m, 10H, Ar-H), 4.85 (d, J = 8.4 Hz, 1H), 3.72 (m, 1H), 2.98 (s, 6H, N(CH₃)₂).

Purity Assessment

  • HPLC : 98% purity (C18 column, acetonitrile/water).

  • Chiral HPLC : 99% ee (Chiralpak IA column, n-hexane/isopropanol).

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)ScalabilityCost
Isothiocyanate Coupling7699High$$
Thiophosgene Route6595Moderate$
Aqueous Alkaline5590Low$$

The isothiocyanate coupling method outperforms alternatives in stereochemical fidelity and scalability.

Challenges and Limitations

  • Stereochemical Drift : Prolonged reaction times (>24 hours) reduce ee by 3–5% due to thiourea tautomerization.

  • Solubility Issues : High molecular weight intermediates precipitate in nonpolar solvents, necessitating THF or DMF.

  • Cost of Chiral Catalysts : Ruthenium-based catalysts account for 40% of total synthesis costs .

Chemical Reactions Analysis

Oxidation Reactions

The thiourea group undergoes oxidation under controlled conditions. Key observations include:

  • Reaction with potassium permanganate (KMnO₄) in acidic media oxidizes the thiourea moiety to urea derivatives, forming N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]urea as a primary product.

  • Hydrogen peroxide (H₂O₂) in alkaline conditions selectively oxidizes sulfur to sulfonic acid derivatives, though yields are moderate (45–60%).

Optimized Conditions

Oxidizing AgentSolventTemperatureYield
KMnO₄H₂SO₄0–5°C78%
H₂O₂NaOHRT55%

Reduction Reactions

The compound participates in selective reductions:

  • Sodium borohydride (NaBH₄) reduces the thiourea group to a dithiolane intermediate, retaining stereochemistry at chiral centers.

  • Catalytic hydrogenation (Pd/C) under hydrogen gas reduces the thiocarbonyl group to a methylene bridge, forming N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]methylamine.

Key Mechanistic Insight
The dimethylamino group enhances electron density at the thiourea sulfur, facilitating nucleophilic attack during reduction.

Substitution Reactions

The thiourea acts as a nucleophile in SN2 reactions:

  • Reaction with alkyl halides (e.g., methyl iodide) replaces the sulfur atom with alkyl groups, yielding N-alkylated urea derivatives.

  • Acyl chlorides (e.g., acetyl chloride) acylate the thiourea nitrogen, forming stable thioamide derivatives.

Substrate Scope

ElectrophileProduct ClassYield Range
R-X (alkyl halide)N-Alkyl thioureas60–85%
RCOClN-Acyl thioamides70–90%

Acid-Base Reactions

The dimethylamino group confers basicity (pKa ≈ 9.2), enabling protonation-deprotonation equilibria:

  • Protonation with HCl generates a water-soluble ammonium salt, useful for purification.

  • Deprotonation with NaH enhances nucleophilicity of the thiourea sulfur in catalytic cycles.

Michael Addition

  • Catalyzes asymmetric Michael additions of nitroalkanes to α,β-unsaturated ketones with >90% enantiomeric excess (ee) .

  • Mechanism involves dual hydrogen bonding between the thiourea moiety and substrates, stabilizing the transition state.

Mannich Reaction

  • Facilitates three-component Mannich reactions between aldehydes, amines, and ketones, achieving 85–92% ee .

Catalytic Performance

Reaction TypeSubstrateee (%)Yield
Michael AdditionCyclohexenone + Nitromethane9288%
Mannich ReactionBenzaldehyde + Aniline8883%

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Compound ModificationReactivity TrendKey Difference
Replacement of –OH with –OAcReduced catalytic activityLower H-bonding capacity
Trifluoromethyl substituentsEnhanced electrophilicityIncreased Lewis acidity

Degradation Pathways

  • Thermal decomposition above 200°C produces NH₃, H₂S, and aromatic hydrocarbons.

  • Photodegradation under UV light generates sulfinic acid derivatives via radical intermediates.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H31N3OS
  • Molecular Weight : 397.58 g/mol
  • CAS Number : 2459946-08-6
  • Structure : The compound features a thiourea moiety linked to a dimethylamino cyclohexyl group and a diphenylethyl alcohol derivative.

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that thiourea derivatives exhibit anticancer properties. The specific compound N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea has been evaluated for its potential to inhibit tumor growth in various cancer cell lines. Research suggests that the compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Study : In vitro studies demonstrated that this compound effectively reduced cell viability in breast cancer cell lines by inducing oxidative stress and apoptosis markers .

2. Neurological Applications
Thiourea compounds have been explored for their neuroprotective effects. This particular compound may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from apoptosis and enhancing cognitive functions.

Case Study : Experimental models of Alzheimer's disease showed improved cognitive performance when treated with thiourea derivatives, suggesting potential applications in neuropharmacology .

Chiral Synthesis

The compound serves as a chiral building block in asymmetric synthesis. Its unique stereochemistry allows for the creation of optically pure compounds that are crucial in pharmaceutical development.

Applications in Synthesis :

  • Chiral Catalysis : Utilized as a catalyst or chiral auxiliary in various asymmetric reactions.
  • Pharmaceutical Intermediates : Acts as an intermediate for synthesizing other biologically active compounds.

Research Reagent

This compound is primarily used as a research reagent in laboratories focused on organic synthesis and medicinal chemistry.

Key Uses :

  • Analytical Chemistry : Employed in the development of analytical methods for detecting and quantifying thiourea derivatives.
  • Biological Studies : Used to investigate the biological activity of related compounds in pharmacological research.

Summary Table of Applications

Application AreaDescriptionCase Studies/References
Anticancer ActivityInduces apoptosis in cancer cells; potential for tumor inhibition
Neurological ApplicationsNeuroprotective effects; enhances cognitive functions
Chiral SynthesisChiral building block for asymmetric synthesisN/A
Research ReagentUsed in organic synthesis and analytical methodsN/A

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea involves dual hydrogen-bonding interactions. The compound acts as a chiral catalyst by stabilizing transition states through hydrogen bonding, thereby enhancing the enantioselectivity of reactions. The molecular targets and pathways involved include various substrates that undergo asymmetric transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Thiourea compounds with cyclohexylamine backbones and varied substituents are widely studied for their catalytic and biological properties. Below is a detailed comparison:

Substituent Diversity and Molecular Properties

Compound Name Substituents Molecular Formula MW CAS Key Features
Target Compound Cyclohexyl-(1S,2S)-dimethylamino; (1S,2R)-2-hydroxy-1,2-diphenylethyl C17H21F6N3S 413.4 620960-26-1 High e.e. (99%), hydroxyl group for H-bonding
N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea Cyclohexyl-(1R,2R)-dimethylamino; (1S,2R)-diphenylethyl C17H21F6N3S 413.4 1046493-35-9 Stereoisomer of target; lower catalytic activity in some studies
1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Cyclohexyl-(1S,2S)-dimethylamino; perfluorophenyl C15H18F5N3S 367.4 N/A Simpler aromatic substituent; reduced steric bulk
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea Cyclohexyl-(1S,2S)-dimethylamino; 3,5-bis(trifluoromethyl)phenyl C17H19F6N3S 413.4 851477-20-8 Fluorinated aryl group; higher lipophilicity

Stereochemical Impact

  • The (1S,2S) configuration in the cyclohexylamine moiety is essential for enantioselectivity in catalysis. For example, the target compound outperforms its (1R,2R) stereoisomer (CAS 1046493-35-9) in asymmetric aldol reactions due to optimal spatial alignment of the hydroxyl and thiourea groups .
  • Replacing the hydroxyl group with acetylated or fluorinated substituents (e.g., in and ) reduces hydrogen-bonding capacity, lowering catalytic efficiency in protic solvents .

Pharmacological Relevance

However, the thiourea group in the target compound likely shifts its bioactivity toward non-opioid applications, such as kinase inhibition .

Catalytic Performance

  • The target compound exhibits superior enantioselectivity (>90% e.e.) in organocatalytic reactions compared to non-hydroxylated analogs (e.g., perfluorophenyl derivatives in ) .
  • Its fluorinated analogs () show enhanced thermal stability but require co-catalysts for comparable activity .

Biological Activity

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea (CAS Number: 2459946-08-6) is a thiourea derivative that exhibits a range of biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, anticancer, and antioxidant activities. This article delves into the biological activity of this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O2S. Its structure comprises a thiourea moiety that is crucial for its biological activity. The compound's ability to form hydrogen bonds and interact with biological targets enhances its therapeutic potential.

Antibacterial Activity

Thiourea derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds with long alkyl chains enhance biological activity due to increased lipophilicity, which aids in disrupting microbial cell walls. For example, similar thiourea derivatives have shown significant antibacterial effects against various strains of bacteria, with minimum inhibitory concentration (MIC) values ranging from 135 µg/mL to 145 µg/mL in certain studies .

CompoundMIC (µg/mL)Bacterial Strain
2a135E. coli
2b145E. coli

Anticancer Activity

This compound has shown promising anticancer properties. Studies have demonstrated that thiourea derivatives can inhibit the growth of cancer cell lines and may reverse resistance to treatment. The compound targets specific molecular pathways involved in cancer progression, with IC50 values indicating effective cytotoxicity against various cancer types .

Cancer Cell LineIC50 (µM)
Pancreatic3 - 14
Prostate<20
Breast<20
Human leukemia1.50

Antioxidant Activity

The antioxidant potential of thiourea derivatives is attributed to their ability to scavenge free radicals. In assays measuring reducing potential against ABTS and DPPH radicals, some thiourea derivatives have shown IC50 values as low as 45 µg/mL . This property is significant for preventing oxidative stress-related diseases.

The biological activity of thiourea derivatives is often linked to their ability to form hydrogen bonds with target biomolecules. The presence of the thiocarbonyl group (C=S) and the amine groups allows these compounds to interact effectively with enzymes and receptors involved in various biological processes. This interaction may lead to inhibition of enzyme activity or modulation of signaling pathways critical for cell survival and proliferation.

Case Studies

Recent studies have highlighted the effectiveness of thiourea derivatives in clinical settings:

  • Anticancer Trials : A study evaluated the efficacy of a related thiourea compound in patients with resistant pancreatic cancer, showing improved response rates when combined with standard chemotherapy.
  • Antibacterial Studies : A clinical trial assessed the use of thiourea derivatives in treating resistant bacterial infections, demonstrating significant reductions in bacterial load compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via thiourea bridge formation between chiral amine and hydroxy-diphenylethyl precursors. Key steps include controlling stereochemistry using enantiopure starting materials and optimizing coupling agents (e.g., carbodiimides). Reaction temperature (typically 0–25°C) and solvent polarity (e.g., DCM vs. THF) significantly affect yields. Purification often involves chiral chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm connectivity and stereochemistry. Key signals include thiourea NH (~10–12 ppm) and cyclohexyl/diphenylethyl protons (δ 1.2–3.5 ppm) .
  • IR : Strong absorption bands for C=S (1200–1250 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) validate thiourea formation .
  • MS : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Q. How does the compound’s stereochemistry influence its role in asymmetric catalysis?

  • Methodology : The (1S,2S)-dimethylaminocyclohexyl and (1S,2R)-hydroxydiphenylethyl moieties create a chiral environment for substrate binding. Enantioselectivity is evaluated via kinetic resolution experiments (e.g., in Strecker or Michael additions) using chiral HPLC to assess ee (%) .

Advanced Research Questions

Q. What computational methods are used to predict the compound’s catalytic activity and substrate interactions?

  • Methodology : Density Functional Theory (DFT) calculates transition-state geometries and non-covalent interactions (e.g., hydrogen bonding between thiourea NH and substrates). Molecular docking studies simulate binding affinities in enzyme-like pockets . Comparative analysis with experimental kinetic data validates computational models .

Q. How can discrepancies in reported enantioselectivity values for this thiourea catalyst be resolved?

  • Methodology : Systematic review of reaction conditions (solvent, temperature, additives) and substrate scope. Contradictions may arise from impurities in starting materials or variations in chiral auxiliary purity. Replicate studies with rigorously characterized intermediates and controlled conditions are recommended .

Q. What strategies are employed to determine the absolute configuration of crystalline derivatives of this compound?

  • Methodology : X-ray crystallography is the gold standard. Heavy-atom derivatives (e.g., brominated analogs) enhance diffraction quality. For non-crystalline samples, electronic circular dichroism (ECD) combined with DFT-simulated spectra provides configurational assignment .

Methodological and Theoretical Integration

Q. How can this thiourea be integrated into bifunctional organocatalytic systems?

  • Methodology : Co-catalysis with Brønsted acids (e.g., phosphoric acids) or hydrogen-bond donors enhances reactivity. For example, the hydroxy group in the diphenylethyl moiety can activate electrophiles, while the thiourea binds nucleophiles. Kinetic profiling and Hammett studies quantify synergistic effects .

Q. What role does the compound’s conformational flexibility play in its catalytic efficiency?

  • Methodology : Variable-temperature NMR and dynamic HPLC analyze rotational barriers of the thiourea bridge. Flexible conformers may reduce enantioselectivity, whereas rigidified analogs (e.g., via cyclohexyl ring substituents) improve stereocontrol .

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